![molecular formula C19H26N4O2 B2364699 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide CAS No. 946302-86-9](/img/structure/B2364699.png)
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the molecular weight of a similar compound, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, is 384.45.Scientific Research Applications
Aromatase Inhibition and Cancer Treatment
- The study by Hartmann and Batzl (1986) focused on the synthesis and biological evaluation of compounds including pyrimidine derivatives as inhibitors of estrogen biosynthesis. This research is significant in the context of hormone-dependent breast cancer treatment, highlighting the potential of pyrimidine derivatives in medical applications (Hartmann & Batzl, 1986).
Antiviral Activity
- Research by Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups. These compounds showed significant inhibitory activity against retroviruses, indicating the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).
Synthesis and Chemical Properties
- The study by Eynde et al. (2001) discussed the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This research contributes to the understanding of the chemical synthesis and properties of pyrimidine derivatives (Eynde et al., 2001).
Analgesic and Anti-Inflammatory Agents
- Research by Chhabria et al. (2007) explored the synthesis and biological evaluation of pyrimidine derivatives as potent analgesic and anti-inflammatory agents. This study demonstrates the therapeutic potential of these compounds in pain and inflammation management (Chhabria et al., 2007).
Phototransformation in Aqueous Solution
- The study by Choudhury and Dureja (1996) investigated the phototransformation of chlorimuron-ethyl, a compound related to pyrimidines, in aqueous solutions. This research is important for understanding the environmental behavior and degradation of pyrimidine-related compounds (Choudhury & Dureja, 1996).
GPR119 Agonists for Diabetes Treatment
- Negoro et al. (2012) synthesized and evaluated novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists. These compounds showed promise in improving glucose tolerance, indicating their potential in diabetes treatment (Negoro et al., 2012).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
This product is not intended for human or veterinary use. It’s for research use only.
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-ethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-5-14(6-2)19(24)23-16-10-8-15(9-11-16)22-17-12-18(25-7-3)21-13(4)20-17/h8-12,14H,5-7H2,1-4H3,(H,23,24)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXNLTIJLZPDCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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